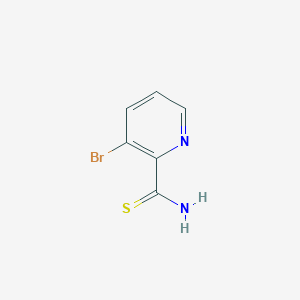
3-Bromopyridine-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopyridine-2-carbothioamide: is an organic compound with the molecular formula C6H5BrN2S. It is a derivative of pyridine, where the bromine atom is attached to the third position and the carbothioamide group is attached to the second position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-bromopyridine with thiourea under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for 3-Bromopyridine-2-carbothioamide are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromopyridine-2-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include sulfonamides.
Reduction Reactions: Products include amines.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromopyridine-2-carbothioamide is used as a building block in organic synthesis. It is involved in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has been studied for its potential as an enzyme inhibitor, particularly against urease, which is involved in various life-threatening conditions such as gastric and duodenal cancer . Its derivatives have shown significant inhibitory activity in molecular docking and kinetic studies .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of 3-Bromopyridine-2-carbothioamide, particularly in its role as an enzyme inhibitor, involves binding to the active site of the enzyme and blocking its activity. Molecular docking studies have shown that the compound interacts with key amino acid residues in the enzyme’s active site, thereby inhibiting its function . The exact molecular targets and pathways can vary depending on the specific enzyme and biological context.
Comparación Con Compuestos Similares
- 3-Chloropyridine-2-carbothioamide
- 2-Bromopyridine-2-carbothioamide
- 3-Bromopyridine
Comparison: 3-Bromopyridine-2-carbothioamide is unique due to the presence of both the bromine atom and the carbothioamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Chloropyridine-2-carbothioamide has a chlorine atom instead of bromine, which can lead to different reactivity and potency in biological assays .
Propiedades
IUPAC Name |
3-bromopyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSIBJIVOFWJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one](/img/structure/B2639373.png)
![9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639374.png)
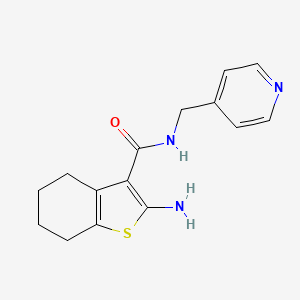
![1-(3-fluorobenzyl)-6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639377.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide](/img/structure/B2639378.png)
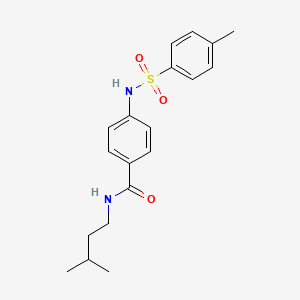
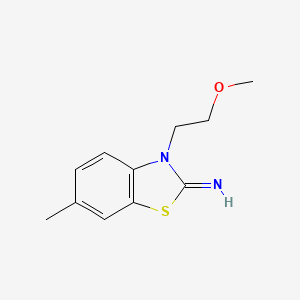
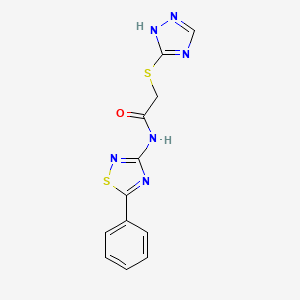


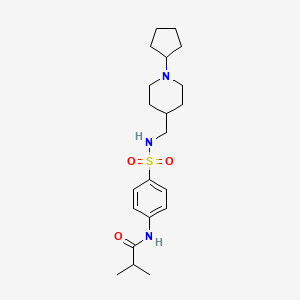
![3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639391.png)
![3-(2-BROMOPHENYL)-N-[2-(THIOPHEN-3-YL)ETHYL]PROPANAMIDE](/img/structure/B2639392.png)
![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639395.png)
